molecular formula C19H18N2O5 B14938839 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14938839
M. Wt: 354.4 g/mol
InChI Key: JPVVGCFIOFZWFM-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked to a 5-oxopyrrolidine-3-carboxamide scaffold, with a 3-hydroxyphenyl substituent on the amide nitrogen. The benzodioxin ring is a key structural motif associated with metabolic stability and bioavailability in medicinal chemistry, while the pyrrolidone core may confer conformational rigidity and hydrogen-bonding capacity .

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18N2O5/c22-15-3-1-2-13(9-15)20-19(24)12-8-18(23)21(11-12)14-4-5-16-17(10-14)26-7-6-25-16/h1-5,9-10,12,22H,6-8,11H2,(H,20,24)

InChI Key

JPVVGCFIOFZWFM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)C(=O)NC4=CC(=CC=C4)O

Origin of Product

United States

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a derivative of the benzodioxole family and has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H36N2O4C_{23}H_{36}N_{2}O_{4} with a molecular weight of approximately 404.54 g/mol. Its structural formula includes a pyrrolidine ring attached to a benzodioxole moiety, which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the benzodioxole structure. For instance, derivatives such as 5-oxopyrrolidine-3-carboxylic acid have shown promising anticancer activity against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.

Case Study: Cytotoxicity Testing

In a comparative study, the cytotoxic effects of several derivatives were evaluated using the MTT assay. The results indicated that compounds similar to This compound exhibited significant cytotoxicity with IC50 values ranging from 3.94 mM to 9.12 mM against different cancer cell lines. Notably, compounds with amide functionalities showed enhanced cytotoxicity compared to their non-amide counterparts .

CompoundIC50 (mM)Cell Line
2a3.94Hep3B
2b9.12Hep3B
DOX-Control

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Research indicates that derivatives containing similar scaffolds have been effective against various Gram-positive bacteria and drug-resistant fungi.

Antimicrobial Screening

Using the broth microdilution technique, several derivatives were screened against pathogens such as Staphylococcus aureus and Candida auris. The results demonstrated that these compounds exhibited significant antimicrobial activity, particularly against multidrug-resistant strains .

PathogenActivity Observed
Staphylococcus aureusStrong
Acinetobacter baumanniiModerate
Candida aurisStrong

The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells through cell cycle arrest at the G2-M phase. Flow cytometry analyses revealed that treatment with specific derivatives resulted in a significant decrease in cells in the G1 phase and an increase in cells undergoing apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name / ID Molecular Weight Key Structural Differences vs. Target Compound Reported Activity/Use Synthesis Method (if available) Source Citation
Target Compound : 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide 354.35 g/mol Reference structure Not explicitly reported (inference: potential antihepatotoxic/kinase inhibition) Likely via coupling of pyrrolidine-3-carboxylic acid with 3-aminophenol
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 413.42 g/mol Methoxybenzothiazole substituent instead of 3-hydroxyphenyl Not reported; benzothiazoles often target kinases or antimicrobial pathways Not specified
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine 391.46 g/mol Pyridine-3-amine core with dimethylaminomethylphenyl substituent Research use; no explicit activity Not specified
3',4'-(1",4"-Dioxino)flavone (4f) ~314.3 g/mol Flavone backbone fused with 1,4-dioxane ring Antihepatotoxic (comparable to silymarin) Multi-step synthesis from flavonoid precursors
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid 263.25 g/mol Carboxylic acid instead of 3-hydroxyphenyl carboxamide Synthetic precursor for amide derivatives Not specified
Ugi-Azide product (9o) ~550 g/mol Tetrazole and thiophene substituents; piperidinyl-benzodiazolone Not explicitly reported; tetrazoles often improve metabolic stability Ugi-Azide four-component reaction

Key Observations:

Substituent Impact: The 3-hydroxyphenyl group in the target compound may enhance solubility and hydrogen-bonding interactions compared to methoxybenzothiazole (higher lipophilicity) or dimethylaminomethylphenyl (basic center) in analogs . Benzothiazole and flavone derivatives exhibit distinct biological profiles (e.g., kinase inhibition vs. hepatoprotection), suggesting the target compound’s activity depends on its unique substituents .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels that of its carboxylic acid precursor (CAS 260555-42-8) , contrasting with more complex routes like the Ugi-Azide reaction for tetrazole-containing analogs .

Research Findings and Inferences

  • Antihepatotoxic Potential: Flavone analogs with 1,4-dioxane rings (e.g., compound 4f) demonstrate significant hepatoprotection by reducing SGOT/SGPT levels, suggesting the target compound’s benzodioxin may confer similar effects .
  • Kinase Inhibition : Benzothiazole-containing analogs (e.g., ) are structurally akin to kinase inhibitors (e.g., dasatinib), implying possible kinase-targeted activity for the target compound .

Q & A

Q. What safety protocols are critical when handling this compound given its irritant classification?

  • Methodological Answer : Follow OSHA guidelines:
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite).
    Document all procedures per the Chemical Hygiene Plan (OSHA 29 CFR 1910.1450) .

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